![molecular formula C8H15NO3 B14868298 (4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B14868298.png)
(4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethyl-2,6,7-trioxabicyclo[222]octan-1-yl)methanamine is a bicyclic compound characterized by its unique structure, which includes an ethyl group and a trioxabicyclo[222]octane core
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
industrial synthesis would likely involve optimization of the laboratory-scale methods to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment .
化学反応の分析
Types of Reactions
(4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., Lewis acids for Diels-Alder reactions) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
(4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine has several scientific research applications, including:
作用機序
The mechanism of action of (4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, thereby modulating their activity. Detailed studies on the exact molecular targets and pathways are limited, but similar compounds often interact with central nervous system receptors .
類似化合物との比較
Similar Compounds
4-Methyl-2,6,7-trioxabicyclo[2.2.2]octane: Similar structure but with a methyl group instead of an ethyl group.
4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide: Contains a phosphorus atom and an oxide group, offering different chemical properties.
(1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol: Features a hydroxymethyl group, providing different reactivity.
Uniqueness
The uniqueness of (4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine lies in its specific substitution pattern and the presence of the trioxabicyclo[2.2.2]octane core, which imparts distinct chemical and physical properties compared to its analogs .
特性
分子式 |
C8H15NO3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
(4-ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine |
InChI |
InChI=1S/C8H15NO3/c1-2-7-4-10-8(3-9,11-5-7)12-6-7/h2-6,9H2,1H3 |
InChIキー |
DKGFOVMZYHTIFR-UHFFFAOYSA-N |
正規SMILES |
CCC12COC(OC1)(OC2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-6-phenyl-1,2,4-triazin-5(4H)-one](/img/structure/B14868215.png)
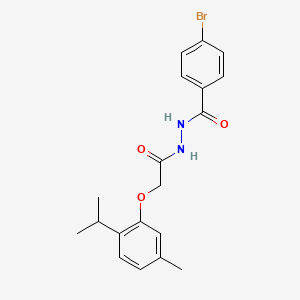
![4-[(benzylamino)methylene]-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14868221.png)
![8-(4-Chloro-1,2,5-thiadiazol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14868224.png)
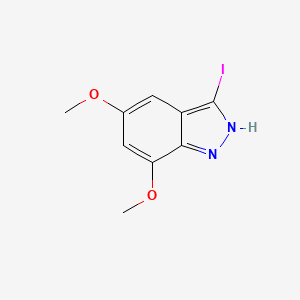
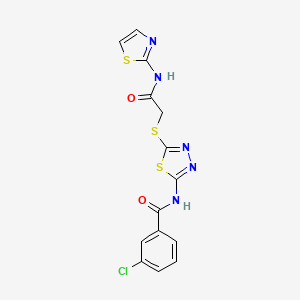
![1-(1-Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14868242.png)
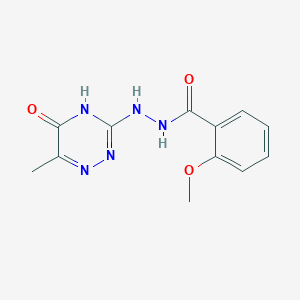
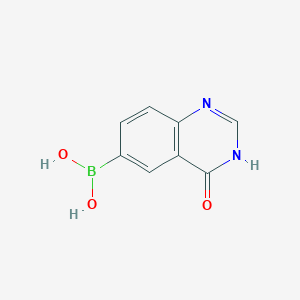
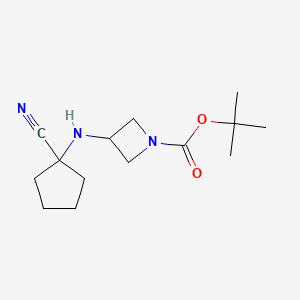
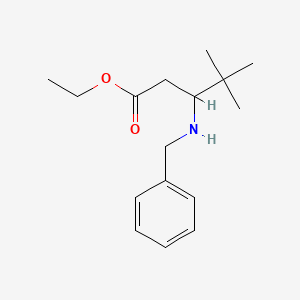

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14868287.png)

